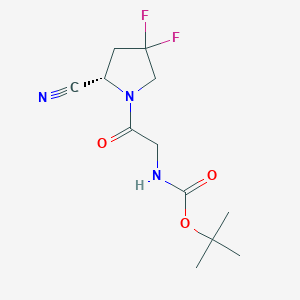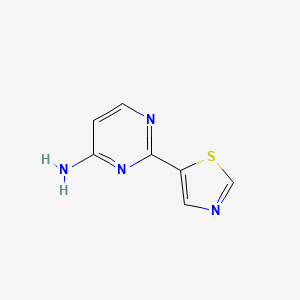
2-(1,3-チアゾール-5-イル)ピリミジン-4-アミン
説明
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is a small molecule . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine consists of a pyrimidine ring attached to a thiazole ring . The molecular weight is 178.22 .科学的研究の応用
抗菌活性
チアゾール誘導体には、"2-(1,3-チアゾール-5-イル)ピリミジン-4-アミン"を含め、抗菌作用が研究されています。 これらの化合物は、様々な細菌や真菌の増殖を阻害するため、新たな抗生物質や抗真菌剤開発の潜在的な候補となっています .
抗がんの可能性
研究では、チアゾール誘導体が抗がん活性を示すことが示唆されています。 これらの化合物は、癌細胞の増殖を阻害し、アポトーシスを誘導する可能性があります。アポトーシスは、癌の増殖を阻止するために不可欠なプログラム細胞死です .
抗炎症作用と鎮痛効果
チアゾール化合物は、炎症と痛みの治療に有望であることが示されています。 これらの化合物は、体の炎症反応を調節し、痛みを和らげることができるため、抗炎症剤や鎮痛剤の開発への応用が期待されています .
抗糖尿病作用
チアゾール核は、いくつかの抗糖尿病薬に存在します。 チアゾール核は、インスリンの分泌またはインスリン感受性に影響を与えることで血糖値を調節する役割を果たし、新たな抗糖尿病薬開発の経路を示しています .
神経保護作用
チアゾール誘導体は、神経保護作用について研究されています。 これらの化合物は、脳内の様々な生化学的経路に影響を与えることで、アルツハイマー病などの神経変性疾患に対する保護効果をもたらす可能性があります .
将来の方向性
作用機序
Target of Action
The primary target of the compound 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell .
Mode of Action
It is known that the compound interacts with its target, biotin carboxylase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the enzyme’s function, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine are those involving Biotin Carboxylase. This enzyme is part of the fatty acid synthesis pathway and the citric acid cycle, both of which are essential for energy production in the cell . By interacting with Biotin Carboxylase, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine could potentially disrupt these pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine’s action would depend on its interaction with Biotin Carboxylase. If the compound inhibits the enzyme, it could lead to a decrease in fatty acid synthesis and energy production in the cell . This could potentially result in growth inhibition or other cellular effects .
Action Environment
The action, efficacy, and stability of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine could be influenced by various environmental factors. For instance, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment .
生化学分析
Biochemical Properties
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to bind with kinases, which are crucial in phosphorylation processes. This binding can either inhibit or activate the enzyme, depending on the specific kinase and the context of the interaction . Additionally, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Cellular Effects
The effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of specific kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, in cancer cells, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine may induce apoptosis by disrupting the balance of pro- and anti-apoptotic signals .
Molecular Mechanism
At the molecular level, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Additionally, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
特性
IUPAC Name |
2-(1,3-thiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNYFKNYCSENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




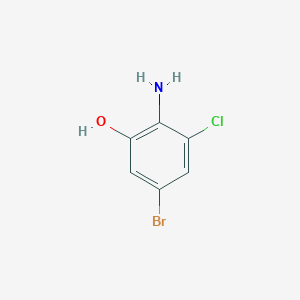
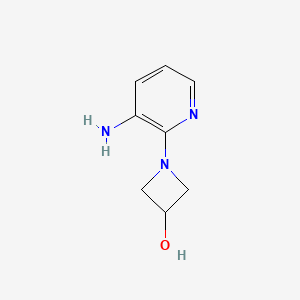

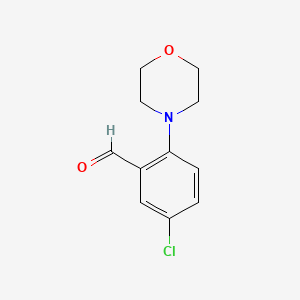
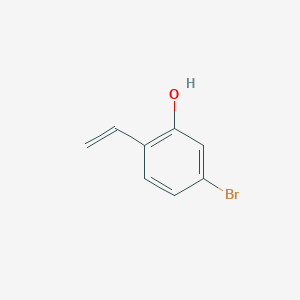
![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)


![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol](/img/structure/B1380590.png)

![7-Bromo-2,3-dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1380593.png)
